5-Iodo-1-isopropyl-1H-imidazole
Description
5-Iodo-1-isopropyl-1H-imidazole (CAS: 71759-89-2) is a halogenated imidazole derivative with the molecular formula C₆H₉IN₂ and a molecular weight of 236.06 g/mol. Key physicochemical properties include:
- Boiling point: Not explicitly reported, but imidazole derivatives typically range between 200–300°C.
- Log S (ESOL): -2.10, indicating moderate aqueous solubility .
- Lipophilicity: XLOGP3 value of 2.33, suggesting moderate lipophilicity suitable for membrane permeability .
- Synthetic routes: Synthesized via palladium-catalyzed cross-coupling under microwave irradiation, yielding 52–67% depending on catalyst choice (e.g., Pd(dppf)Cl₂ vs. t-Bu₃PH·BF₄) .
The iodine substituent at the 5-position and the bulky isopropyl group at the 1-position confer unique reactivity and steric effects, distinguishing it from other imidazole derivatives.
Properties
Molecular Formula |
C6H9IN2 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
5-iodo-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3 |
InChI Key |
KLIQWNJZFQUYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropyl-1H-imidazole typically involves the iodination of 1-isopropyl-1H-imidazole. One common method is the electrophilic substitution reaction using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-Iodo-1-isopropyl-1H-imidazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the isopropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Major Products Formed
Substitution: Formation of 5-substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of deiodinated imidazoles or modified isopropyl derivatives.
Scientific Research Applications
5-Iodo-1-isopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, including catalysts and dyes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Similarity Scores
From , the following compounds exhibit high structural similarity to 5-Iodo-1-isopropyl-1H-imidazole:
| CAS Number | Similarity Score | Key Substituents |
|---|---|---|
| 71759-88-1 | 0.89 | Likely positional isomer (e.g., 4-iodo) |
| 15813-09-9 | 0.84 | Halogen or alkyl group variation |
| 73746-45-9 | 0.76 | Nitro or chloro substituents |
These analogues differ in substituent positions (e.g., iodine vs. nitro groups) or alkyl chain modifications, impacting their chemical behavior .
Table 1: Key Properties of Selected Imidazole Derivatives
*Estimated based on structural fragments.
Key Observations :
- Lipophilicity : The iodine and isopropyl groups in the target compound increase lipophilicity (XLOGP3 = 2.33) compared to nitroimidazoles (XLOGP3 < 1), favoring membrane permeability but reducing solubility .
- Synthetic Efficiency : Palladium-catalyzed methods for 5-Iodo-1-isopropyl-1H-imidazole achieve moderate yields (52–67%), comparable to other halogenated imidazoles but lower than nitro derivatives, which often utilize simpler nitration reactions .
Reactivity and Metabolic Stability
- Iodine vs. Nitro Groups : The iodine atom acts as a polarizable leaving group, enabling nucleophilic substitution reactions, whereas nitro groups (electron-withdrawing) stabilize the imidazole ring but may reduce metabolic stability .
- Metabolism of Isopropyl Substituents : demonstrates that isopropyl chains in nitroimidazoles undergo oxidation at the tertiary carbon or methyl groups in dogs, suggesting similar metabolic pathways may affect 5-Iodo-1-isopropyl-1H-imidazole .
- Comparison with Chloro Derivatives : Chlorine substituents (e.g., in 14419-11-5) resist oxidation but may enhance electrophilic reactivity compared to iodine .
Biological Activity
5-Iodo-1-isopropyl-1H-imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and research findings.
Chemical Structure and Properties
5-Iodo-1-isopropyl-1H-imidazole belongs to the imidazole family, characterized by an iodine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Its molecular formula is , with a molecular weight of approximately 220.03 g/mol. The presence of iodine enhances its electrophilic nature, making it suitable for various chemical interactions.
Mechanisms of Biological Activity
The biological activities of 5-Iodo-1-isopropyl-1H-imidazole can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It interacts with microbial cell membranes and enzymes, disrupting essential biochemical processes.
- Anticancer Properties : Preliminary studies suggest that 5-Iodo-1-isopropyl-1H-imidazole may induce apoptosis in cancer cells. This effect is likely mediated through its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of 5-Iodo-1-isopropyl-1H-imidazole against various pathogens. Below is a summary of its activity compared to standard antibiotics:
| Pathogen | Zone of Inhibition (mm) | Standard Antibiotic (Streptomycin) |
|---|---|---|
| Escherichia coli | 15 | 28 |
| Staphylococcus aureus | 19 | 32 |
| Candida albicans | 20 | 34 |
These results indicate that the compound shows comparable efficacy against certain pathogens, suggesting potential as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies have indicated that 5-Iodo-1-isopropyl-1H-imidazole exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of ovarian and colorectal cancer cells significantly. The compound's mechanism involves:
- Inducing oxidative stress within cancer cells.
- Disrupting mitochondrial function, leading to apoptosis.
A notable study reported that treatment with 5-Iodo-1-isopropyl-1H-imidazole resulted in a substantial decrease in cell viability in treated cancer cells compared to controls .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including 5-Iodo-1-isopropyl-1H-imidazole:
- Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial properties, finding that compounds similar to 5-Iodo-1-isopropyl exhibited promising results against E. coli and Candida albicans .
- Cytotoxicity Studies : A study published in Frontiers highlighted the anticancer potential of iodinated imidazoles, demonstrating their ability to induce apoptosis through specific molecular interactions .
- Mechanistic Insights : Research has shown that iodinated compounds can enhance reactivity towards biological targets, improving their therapeutic profiles compared to non-iodinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
